methyl 5-aminopyridazine-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-aminopyridazine-4-carboxylate is a chemical compound that is used in scientific research . Its versatile nature allows for application in various studies, such as drug development, organic synthesis, and material science.

Synthesis Analysis

The synthesis of methyl 5-aminopyridazine-4-carboxylate involves several steps. One of the methods involves the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 .Molecular Structure Analysis

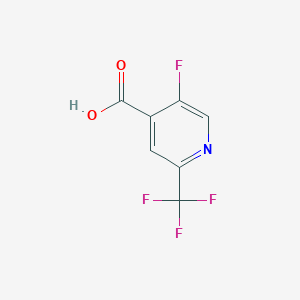

The molecular structure of methyl 5-aminopyridazine-4-carboxylate is represented by the InChI code: 1S/C6H7N3O2/c1-11-6(10)4-2-8-9-3-5(4)7/h2-3H,1H3, (H2,7,8) .科学研究应用

Chemical Properties

“Methyl 5-aminopyridazine-4-carboxylate” is a chemical compound with the CAS Number: 1147110-07-3 . It has a molecular weight of 153.14 and is typically stored at room temperature . It is usually available in powder form .

Biological Activities

Pyridazine derivatives, such as “methyl 5-aminopyridazine-4-carboxylate”, have been found to exhibit a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Medicinal Chemistry

Pyridazine-based systems, including “methyl 5-aminopyridazine-4-carboxylate”, are considered ‘privileged structures’ in medicinal chemistry . They have been utilized against a range of biological targets and physiological effects .

Drug Discovery

“Methyl 5-aminopyridazine-4-carboxylate” has been used in drug discovery programs, often serving as a core scaffold . Pyridazinone, a derivative of pyridazine, is known as a ‘wonder nucleus’ due to its diverse range of biological activities .

Agrochemical Applications

Various pyridazinone derivatives, including “methyl 5-aminopyridazine-4-carboxylate”, are well-known as agrochemicals . They have been used in commercially available drugs and agrochemicals .

Antimicrobial Activity

Some derivatives of pyrimidothienopyridazine, which are related to “methyl 5-aminopyridazine-4-carboxylate”, have shown promising inhibitory activity against Gram-positive bacteria .

安全和危害

作用机制

Mode of Action

It is known that pyridazine derivatives can interact with various biological targets, potentially leading to a variety of physiological effects .

Biochemical Pathways

It’s worth noting that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of methyl 5-aminopyridazine-4-carboxylate . .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-aminopyridazine-4-carboxylate involves the reaction of 5-aminopyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "5-aminopyridazine-4-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 5-aminopyridazine-4-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Add methanol dropwise to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with cold methanol and dry under vacuum to obtain methyl 5-aminopyridazine-4-carboxylate as a white solid." ] } | |

CAS 编号 |

1147110-07-3 |

产品名称 |

methyl 5-aminopyridazine-4-carboxylate |

分子式 |

C6H7N3O2 |

分子量 |

153.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。